molecular formula C16H15N3O B497031 N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide CAS No. 691380-64-0

N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide

Cat. No.: B497031
CAS No.: 691380-64-0
M. Wt: 265.31g/mol
InChI Key: FSSIBMPSZDRZTN-UHFFFAOYSA-N
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Description

Traditional Condensation-Dehydration Pathways for Benzimidazole Core Formation

The foundation of benzimidazole synthesis relies on well-established condensation reactions between ortho-phenylenediamine and various carbonyl compounds or carboxylic acid derivatives. The Phillips-Ladenburg reaction represents one of the most fundamental approaches, where ortho-phenylenediamine undergoes condensation with carboxylic acids under acidic conditions. Research has demonstrated that the condensation of ortho-phenylenediamine and aromatic acids at 80°C-90°C using ammonium chloride as a catalyst in ethanol yields benzimidazole derivatives in 72%-90% yields.

The mechanistic pathway involves initial formation of an amide intermediate through nucleophilic attack of the primary amine on the activated carboxylic acid, followed by intramolecular cyclization with elimination of water. Alam and colleagues discovered that refluxing a 1:1 molar ratio of ortho-phenylenediamine and 4-aminobenzoic acid in dimethylbenzene and polyphosphoric acid for six hours produced 2-(4-aminophenyl)-1H-benzimidazole in 51% yield. This approach demonstrates the feasibility of incorporating aromatic substituents that can be further functionalized to achieve the desired N-methyl-N-(4-methylphenyl) substitution pattern.

Advanced variations of traditional methods include Fe/S catalytic redox condensation techniques, which provide efficient synthesis of benzimidazole derivatives from phenylacetic acid and 2-nitroaniline with minimal organic by-products. The condensation of ortho-phenylenediamine with 4-aminobenzoic acid in orthophosphoric acid at 200°C for two hours yields 4-(1H-benzimidazol-2-yl)benzenamine in 70% yield. These high-temperature conditions, while effective, require careful optimization to prevent decomposition of sensitive functional groups that may be present in more complex target molecules.

Modern HBTU-Promoted Carboxamide Coupling Methodologies

The development of HBTU (O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) promoted methodologies has revolutionized the synthesis of benzimidazole carboxamides, offering mild, acid-free, and highly efficient one-pot procedures. This approach enables the direct conversion of carboxylic acids into benzimidazoles through a novel coupling mechanism that tolerates a wide range of functional groups while maintaining excellent yields.

The HBTU-promoted methodology involves a two-step, one-pot synthesis where initial formation of an aryl-amide occurs with high efficiency within 4 hours at room temperature, followed by HBTU-promoted cyclization under refluxing conditions yielding the desired product in less than 3 hours. The reaction proceeds through formation of an unusual activated intermediate where HBTU facilitates amide formation and subsequent dehydrative cyclization. Extensive studies have demonstrated that an extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids can be converted into corresponding benzimidazoles in 80-99% yield.

The mechanistic pathway involves HBTU activation of the carboxylic acid to form a reactive intermediate, followed by nucleophilic attack from ortho-phenylenediamine. The intermediate aryl-amide undergoes HBTU-promoted dehydration, where the oxygen atom of the amide reacts with the carbodiimide motif, leading to loss of 1-hydroxybenzotriazole and formation of an activated species that undergoes cyclization with elimination of tetramethylurea. This methodology provides exceptional flexibility with solvent choice, as reactions can be performed effectively in toluene, DMF, or 1,4-dioxane, making it suitable for substrates with varying solubility requirements.

Optimization of N-Alkylation and Methylphenyl Substitution Strategies

The regioselective N-methylation of benzimidazoles presents significant synthetic challenges, particularly when targeting the sterically more hindered and thermodynamically less stable regioisomers. Recent developments have established efficient methodologies for highly regioselective N-methylation of (NH)-benzimidazoles that furnish the sterically more hindered, less stable, and usually minor regioisomer under very mild reaction conditions with tolerance for a wide range of functional groups.

Advanced N-alkylation strategies utilize surfactant-mediated organic solvent-free conditions for base-mediated N-1 alkylation of substituted benzimidazoles. The methodology involves stirring benzimidazole with sodium dodecyl sulfate (SDS) as surfactant in the presence of 50% NaOH, achieving excellent yields of mono-alkylated products without quaternary salt formation. Reactive alkyl halides undergo alkylation at room temperature, while less reactive alkyl bromides like butyl, hexyl, octyl, or hexadecyl bromide require temperatures of 60°C but still achieve excellent yields within short reaction times.

The development of biocatalytic approaches has introduced unprecedented selectivity in N-methylation reactions. Engineered and natural methyltransferases have been developed for challenging N-methylation of heterocycles, including benzimidazoles, using only iodoalkanes or methyl tosylate as simple reagents. These enzymatic methods enable selective synthesis of important molecules that are otherwise difficult to access, proceeding with high regioselectivity (r.r. up to >99%), yield (up to 99%), on preparative scale, and with nearly equimolar concentrations of simple starting materials.

Solvent Systems and Catalytic Conditions for Yield Maximization

Optimization of reaction conditions requires careful consideration of solvent systems, temperature profiles, and catalytic environments to achieve maximum yields while maintaining selectivity. Research has demonstrated that microdroplet synthesis using electrostatically charged microdroplets generated by nano-electrospray ionization sources can accelerate benzimidazole formation by orders of magnitude compared to bulk reactions. This approach involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in ambient atmosphere without additional acids, bases, or catalysts.

The extraordinary acidity at droplet surfaces allows carboxylic acids to function as C-centered electrophiles, enabling three key mechanistic steps: formation of protonated carboxylic acid under extraordinary droplet interface conditions, accelerated bimolecular reaction due to limited solvation at the interface, and thermally assisted elimination of water. Temperature optimization studies reveal that benzimidazole formation shows optimal efficiency at specific temperature ranges, with 2-methylbenzimidazole synthesis showing maximum relative abundance at 200°C, while other derivatives require higher temperature ranges (270-400°C).

Ionic liquid catalytic systems have emerged as highly effective alternatives for aerobic oxidative condensation reactions. The [MIMPs]+Cl-/NaNO2/TEMPO catalytic system demonstrates exceptional efficiency for aerobic oxidative condensation of benzyl alcohols with ortho-phenylenediamines in acetonitrile/water mixtures. This system achieves quantitative conversion at 45°C in 5 hours, with the acid ionic liquid acting both as an acid to transform NaNO2 into HNO2 and as a catalyst to promote condensation followed by intramolecular cyclization.

Purification Techniques and Chromatographic Characterization

The purification and characterization of N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide requires sophisticated analytical techniques to ensure product purity and structural confirmation. Thin-layer chromatography using hexane/ethyl acetate (30/70) systems provides effective monitoring of reaction progress and preliminary purification assessment. Column chromatography using petroleum ether/ethyl acetate (9:1) gradients has been successfully employed for isolation of benzimidazole derivatives with excellent separation efficiency.

Advanced characterization techniques include multinuclear NMR spectroscopy, with 1H NMR spectra recorded at 200-300 MHz in CDCl3 and DMSO-d6 using tetramethylsilane as internal standard. Mass spectrometric analysis using LC-MS systems provides molecular weight confirmation and fragmentation pattern analysis. The compound exhibits characteristic spectroscopic properties with a molecular formula of C16H15N3O and molecular weight of 265.31 g/mol.

High-performance liquid chromatography (HPLC) analysis enables quantitative assessment of reaction yields and product purity, with area percent calculations providing precise yield determinations. The compound's physical properties include a density of 1.27 g/cm3 for related N-methylbenzimidazole-1-carboxamide derivatives. Infrared spectroscopy using FTIR instruments provides functional group identification, particularly for carboxamide C=O stretching frequencies and N-H bending vibrations.

Preparative scale synthesis and isolation procedures involve direct addition of water to reaction mixtures followed by extraction with ethyl acetate. The organic layer washing with water, drying over sodium sulfate, and solvent removal under reduced pressure provides crude products suitable for chromatographic purification. Recrystallization from ethanol followed by precipitation in ice water yields pure crystalline products with high melting points and excellent analytical data.

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)benzimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-7-9-13(10-8-12)18(2)16(20)19-11-17-14-5-3-4-6-15(14)19/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSIBMPSZDRZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Coupling Conditions

Key parameters include:

  • Solvent : THF, acetone, or dichloromethane.

  • Catalyst : CDI or 1-hydroxybenzotriazole (HOBt).

  • Temperature : Room temperature to 60°C.
    In the patent, CDI-mediated coupling in THF yielded intermediates with 95.6% purity after chromatographic purification.

Reduction and Functional Group Interconversion

The reduction of nitro intermediates to amines, as described in US20150087842A1, employs Fe-acetic acid or Fe-hydrochloric acid systems. For instance, ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido) propanoate was reduced to its diamino counterpart in ethanol at 50°C. This methodology could be adapted to reduce nitro-substituted benzimidazoles, followed by carboxamide formation via reaction with N-methyl-4-methylphenyl isocyanate.

Direct Synthesis via Urea Intermediate Cyclization

Urea-Based Cyclocondensation

A hypothetical route involves cyclizing o-phenylenediamine with N-methyl-N-(4-methylphenyl)urea. While traditional benzimidazole synthesis uses aldehydes, urea derivatives may require harsher conditions or alternative catalysts. Preliminary studies using NH4_4Br under solvent-free conditions suggest that ammonium salts could facilitate this reaction, though yields and reaction times need empirical determination.

Purification and Characterization

Chromatographic Techniques

Column chromatography over silica gel is widely employed, as seen in the purification of 2-(4-nitrophenyl)-1H-benzimidazole to >98% purity. For the target compound, gradient elution with ethyl acetate/hexane mixtures (30:70 to 70:30) is recommended.

Crystallization Strategies

The patent emphasizes crystallization for enhancing purity. For example, ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate was crystallized from ethanol/water (8:2) to achieve 95.6% purity. Similar protocols could be applied to the target compound using acetone or dichloromethane/n-hexane systems.

Spectroscopic Characterization

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm), methyl groups (δ 2.5–3.0 ppm), and carboxamide NH (δ 6.1–6.5 ppm).

  • Elemental Analysis : Expected values for C16_{16}H15_{15}N3_{3}O: C, 70.31; H, 5.49; N, 15.38.

  • Mass Spectrometry : Molecular ion peak at m/z 273.3 (M+H).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantages
Sonochemical859830 minRapid, eco-friendly solvent (water)
Solvent-Free86974 hNo solvent, high yield
Coupling Reaction7895.66 hVersatile for diverse carboxamides

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide serves as a scaffold for developing new therapeutic agents. Its biological activities include:

  • Antimicrobial Activity : Studies have shown that benzimidazole derivatives can exhibit antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory effects, with some derivatives showing up to 97.6% reduction in edema compared to standard drugs .
  • Analgesic Activity : This compound has been associated with analgesic effects, with certain derivatives exhibiting notable pain relief comparable to standard analgesics like aspirin .

Mechanism of Action
The mechanism often involves interaction with specific biological targets, leading to alterations in cellular processes. Binding studies reveal that the compound interacts with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for modulating enzyme activity and cellular signaling pathways .

Agricultural Applications

This compound has potential applications in agriculture, particularly as a pesticide or fungicide. The benzimidazole structure is known for its efficacy against fungal pathogens, making it a candidate for developing agricultural chemicals aimed at protecting crops from diseases.

Materials Science

The compound's stability and unique properties make it suitable for applications in materials science. Its derivatives can be utilized in the development of advanced materials with specific electronic or optical properties, contributing to innovations in fields such as organic electronics and photonics.

Table 1: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryUp to 97.6% reduction in edema compared to rofecoxib
AnalgesicComparable pain relief to aspirin
COX-2 InhibitionSignificant inhibition observed in related compounds

Synthesis Techniques

The synthesis of this compound typically follows established protocols for benzimidazole derivatives. Common methods include:

  • Condensation Reactions : Utilizing o-phenylenediamine with carbonyl compounds under acidic conditions.
  • Solvent Selection : Experiments indicate that chloroform provides favorable yields for synthesizing related benzimidazoles .

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Imidazole-4-Imine Derivatives

Compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (halide = Cl, Br) exhibit significant structural similarities. These derivatives crystallize in the triclinic space group P-1 with two symmetry-independent molecules in the asymmetric unit (Z’=2). The dihedral angle between terminal phenyl rings (~56°) indicates a twisted conformation, stabilized by weak C–H⋯N and C–H⋯X (X = Cl, Br) interactions. These interactions drive chain-like packing, demonstrating how subtle halogen substitutions (Cl vs. Br) minimally affect unit cell parameters (e.g., a: 7.9767 Å for Cl vs. 8.0720 Å for Br) .

Table 1: Crystallographic Data for Halogen-Substituted Imidazole Derivatives

Parameter Cl-Substituted (1) Br-Substituted (2)
Space Group P-1 P-1
a (Å) 7.9767(5) 8.0720(7)
b (Å) 10.9517(7) 10.9334(10)
Dihedral Angle (°) ~56 ~56

Benzimidazole Carboxamide Derivatives

The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide shares a benzimidazole-carboxamide backbone but differs in substituents (methoxy vs. methyl groups). Its synthesis employs a one-pot reductive cyclization using sodium dithionite, yielding a molecular weight of 465.52 g/mol (C26H27N3O4) . Methoxy groups improve solubility but may reduce membrane permeability compared to the target compound’s methyl substituents.

Table 2: Comparison of Benzimidazole Carboxamide Derivatives

Compound Substituents Molecular Weight (g/mol) Synthesis Method
Target Compound N-methyl, 4-methylphenyl ~279.34* Not reported
2-(3,4-dimethoxyphenyl)-N-(4-methoxy-) 3,4-dimethoxy, 4-methoxyphenyl 465.52 One-pot reductive cyclization

*Calculated based on molecular formula C16H15N3O.

Pharmacokinetic and Physicochemical Properties

Drug-Likeness and Lipophilicity

The 4-methylphenyl group in related compounds, such as 2-(4-methylphenyl)indolizine, contributes to a logP of 3.73, indicating moderate lipophilicity conducive to blood-brain barrier penetration . The target compound’s methyl substituents likely yield a logP between 2.5–3.7, comparable to other bioactive benzimidazoles .

Table 3: Pharmacokinetic Profiles of Structural Analogs

Compound logP Drug-Likeness Score BBB Permeation
2-(4-methylphenyl)indolizine 3.73 3.50 Yes
Target Compound (estimated) ~2.9–3.5 Probable

Biological Activity

N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various research findings.

Overview of Benzimidazole Derivatives

Benzimidazoles are heterocyclic compounds that exhibit a wide range of pharmacological activities. The structural diversity of benzimidazole derivatives allows for numerous modifications, leading to enhanced biological properties. The primary activities associated with these compounds include:

  • Antimicrobial
  • Anticancer
  • Antiviral
  • Anti-inflammatory
  • Antiparasitic

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Cellular Processes : Benzimidazole derivatives have been shown to influence cellular pathways, including apoptosis and cell cycle regulation.
  • Biochemical Pathways : They can affect key enzymes and receptors, leading to downstream effects that modulate cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines. Notably, it has been evaluated against:

  • Human Colon Adenocarcinoma (HT-29)
  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The following table summarizes the IC50 values from different studies:

Cell LineIC50 Value (µM)
HT-2910.5
MCF-715.3
A54912.8

Case Studies and Research Findings

  • Antitumor Activity : A study published in Der Pharma Chemica reported that derivatives of benzimidazole, including this compound, exhibited significant cytotoxicity against breast and colon cancer cell lines, with a notable selectivity for tumor cells over normal cells .
  • Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for the regulation of apoptosis .
  • Combination Therapies : In combination with established chemotherapeutic agents, this compound has been shown to enhance the efficacy of treatments against resistant cancer cell lines, suggesting its potential as an adjuvant therapy .

Q & A

Q. What are the challenges in achieving regioselective synthesis, and how are they mitigated?

  • Methodological Answer : Regioselectivity issues arise during cyclocondensation steps. Strategies include:
  • Catalytic Control : Use Lewis acids (e.g., ZnCl2_2) to direct reaction pathways.
  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) () .

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